molecular formula C23H32ClN5O4 B571218 N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride CAS No. 116784-70-4

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride

Cat. No. B571218
CAS RN: 116784-70-4
M. Wt: 477.99
InChI Key: JPFNCDVHRPWMFM-UHFFFAOYSA-N
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Description

The compound “N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 98902-29-5 . It has a molecular weight of 421.88 . The compound is solid in physical form and is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for the compound is 1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H . This provides a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 421.88 .

Scientific Research Applications

  • Quinazoline Antifolates as Thymidylate Synthase Inhibitors : Quinazoline derivatives, similar in structure to the compound , have been synthesized and tested as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. This makes them potential candidates for antitumor agents (Marsham et al., 1989).

  • Prazosin Metabolites Study : Analogues of prazosin, which share structural similarities with the compound, have been synthesized and identified as major metabolites in dogs and rats. These studies are important for understanding the pharmacokinetics and potential therapeutic effects of antihypertensive drugs (Althuis & Hess, 1977).

  • Antimicrobial Agents : A series of compounds including quinazolinone and thiazolidinone derivatives were synthesized and showed promising in vitro antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Desai et al., 2011).

  • Synthesis of N-Hydroxy Quinazoline Derivatives : The synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which are structurally related to the compound , has been achieved. These compounds have potential applications in various chemical and biological contexts (Bosch et al., 2011).

  • Antitumor Activity of Thiophene Analogues : Thiophene analogues of 5-chloro-5,8-dideazafolic acid, structurally related to the compound, were synthesized and tested for antitumor activity. These studies contribute to the development of new chemotherapeutic agents (Forsch et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .

properties

IUPAC Name

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNCDVHRPWMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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